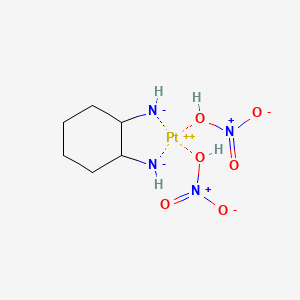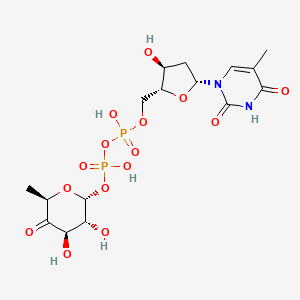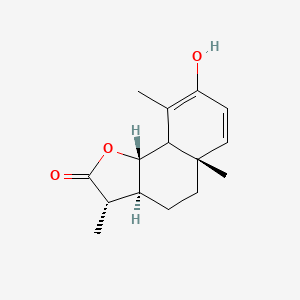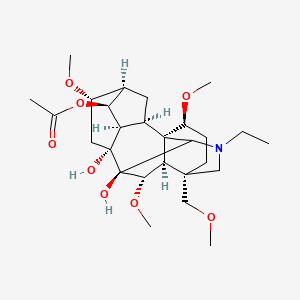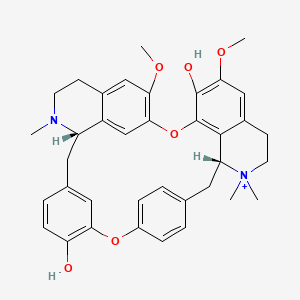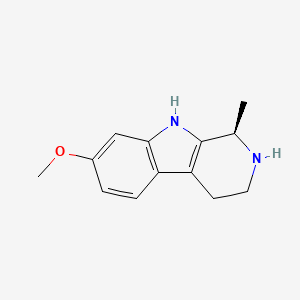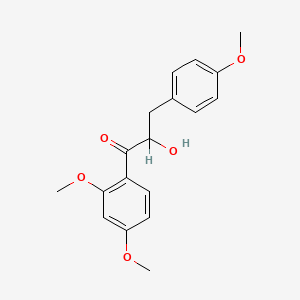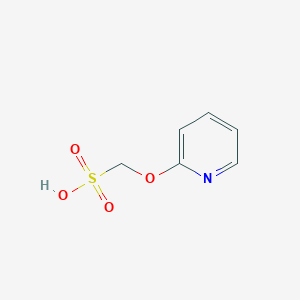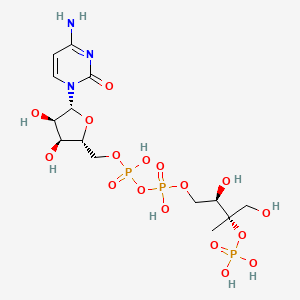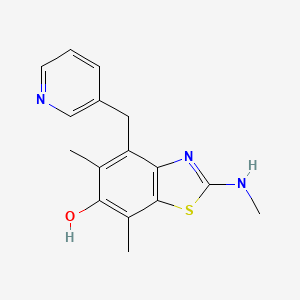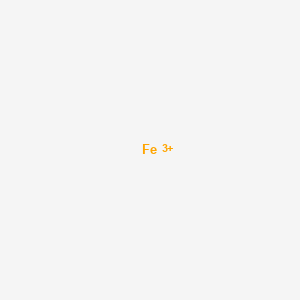
Iron(3+)
描述
The ferric ion, also known as iron (III) ion, is a form of iron in its +3 oxidation state. It is commonly represented as Fe³⁺. Iron is a transition metal with the symbol Fe and atomic number 26. The ferric ion is an essential element in various biological and chemical processes. It is found in many compounds and coordination complexes, where it is bonded to several ligands .
Synthetic Routes and Reaction Conditions:
- One common method of preparing ferric chloride involves dissolving iron ore in hydrochloric acid:
Ferric Chloride: Fe3O4+8HCl→FeCl2+2FeCl3+4H2O
Ferric Citrate: The preparation of pharmaceutical-grade ferric citrate involves a one-pot process where ferric hydroxide slurry is treated with a citrate ion source.
Industrial Production Methods:
Poly-ferric Sulphate: This compound is produced by the oxidation of iron (II) sulphate with sulphuric acid and an oxidizing agent.
Electrolytic Methods: Ferrate can be prepared by thermal, chemical, and electrochemical methods, such as the dry oxidation of iron at high temperatures.
Types of Reactions:
Oxidation and Reduction: Iron(3+)s can undergo redox reactions, where they are reduced to ferrous ions (Fe²⁺) or oxidized from ferrous ions.
this compounds react with hydroxide ions to form ferric hydroxide:Precipitation: Fe3++3OH−→Fe(OH)3
Complex Formation: this compounds form complexes with various ligands, such as cyanide ions to form ferricyanide complexes.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with ferric ions to produce ferric hydroxide.
Sodium Hydroxide: Produces ferric hydroxide from ferric ions in aqueous solutions.
Major Products:
Ferric Hydroxide: A common product formed from the reaction of ferric ions with hydroxide ions.
Ferricyanide Complexes: Formed from the reaction of ferric ions with cyanide ions.
Chemistry:
Biology:
Iron Storage: this compounds are stored in the protein ferritin in living organisms.
Enzyme Cofactors: this compounds act as cofactors in enzymes like cytochromes and ferredoxins.
Medicine:
Iron Supplements: Ferric citrate is used to treat iron deficiency anemia and control serum phosphorus levels in patients with chronic kidney disease.
Industry:
作用机制
Iron(3+)s exert their effects through various mechanisms:
相似化合物的比较
Ferrous Ion (Fe²⁺): The ferrous ion is iron in its +2 oxidation state.
Ferrate (FeO₄²⁻): Ferrate is an iron compound in the +6 oxidation state, known for its strong oxidizing properties.
Uniqueness of Ferric Ion:
属性
Key on ui mechanism of action |
Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group. |
|---|---|
CAS 编号 |
20074-52-6 |
分子式 |
Fe+3 |
分子量 |
55.84 g/mol |
IUPAC 名称 |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
InChI 键 |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
SMILES |
[Fe+3] |
规范 SMILES |
[Fe+3] |
沸点 |
1535 |
熔点 |
1538 °C |
Key on ui other cas no. |
20074-52-6 |
物理描述 |
Solid |
溶解度 |
Insoluble |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

